Dimagnesium;tetrafluoride

Atomic Layer Deposition Thin Film Coating Surface Science

Dimagnesium tetrafluoride (Mg2F4), CAS 56450-89-6, is a dimeric magnesium fluoride compound with a molecular weight of 124.6036 g/mol. It exists primarily as a gas-phase species and is of significant interest in computational chemistry, materials science, and thin-film deposition.

Molecular Formula F4Mg2
Molecular Weight 124.6 g/mol
Cat. No. B1638732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimagnesium;tetrafluoride
Molecular FormulaF4Mg2
Molecular Weight124.6 g/mol
Structural Identifiers
SMILES[F-].[F-].[F-].[F-].[Mg+2].[Mg+2]
InChIInChI=1S/4FH.2Mg/h4*1H;;/q;;;;2*+2/p-4
InChIKeyIUBGCAIAAJMNJS-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimagnesium Tetrafluoride (Mg2F4) Procurement Guide: Essential Data for Research and Industrial Applications


Dimagnesium tetrafluoride (Mg2F4), CAS 56450-89-6, is a dimeric magnesium fluoride compound with a molecular weight of 124.6036 g/mol [1]. It exists primarily as a gas-phase species and is of significant interest in computational chemistry, materials science, and thin-film deposition [2]. Unlike bulk magnesium fluoride (MgF2), this dimer exhibits unique gas-phase cluster behavior, distinct isomerism, and predictable thermochemical properties that are critical for low-temperature atomic layer deposition (ALD) and vapor-phase synthesis [3].

Why Generic Magnesium Fluoride or Alternative Fluorides Cannot Substitute for Dimagnesium Tetrafluoride in Critical Processes


Substituting dimagnesium tetrafluoride with monomeric MgF2 or other metal fluorides is not a like-for-like replacement. The dimeric Mg2F4 species exhibits fundamentally different gas-phase stability, vapor pressure characteristics, and deposition kinetics compared to its monomeric counterpart or other alkaline earth fluorides [1]. In low-temperature atom beam deposition, Mg2F4 and MgF2 co-exist in the gas phase, and the presence of the dimer is essential for controlling film stoichiometry and preventing defect formation [2]. Furthermore, ab initio calculations confirm that Mg2F4 possesses two distinct stable isomers (D2h and C3v) with unique electronic and vibrational properties not found in the monomer or in alternative dimers like Be2F4 or Ca2F4 [3].

Quantitative Evidence for Dimagnesium Tetrafluoride: Differentiated Performance vs. Comparators


Gas-Phase Dimer Formation Enables Controlled Low-Temperature MgF2 Film Deposition

In low-temperature atom beam deposition, both MgF2 and Mg2F4 clusters form in the gas phase. The presence of Mg2F4 is critical for achieving ordered MgF2 phases, as the dimer adsorbs on sapphire substrates at low temperatures, influencing film crystallinity and reducing defect density [1]. Alternative precursors that lack this dimeric species often result in amorphous or kinetically unstable phases. The specific cluster distribution (MgF2:Mg2F4 ratio) can be tuned to optimize film properties, a level of control not possible with monomer-only sources.

Atomic Layer Deposition Thin Film Coating Surface Science

Stable Isomerism (D2h and C3v) Differentiates Mg2F4 from Other Group 2 Fluoride Dimers

Ab initio calculations at the Hartree-Fock level identify two stable isomers for Mg2F4: a D2h symmetric double-bridged structure and a C3v symmetric structure [1]. In contrast, the analogous dimer Be2F4 exhibits a different relative energy profile, with the [BeF3]MgF isomer having a relative energy of 132 kJ/mol compared to 83 kJ/mol for [BeF3]MgF in the mixed dimer [2]. This distinct isomerism impacts the dimer's vibrational frequencies and its ability to form non-classical hydrogen complexes.

Computational Chemistry Molecular Spectroscopy Ab Initio Calculations

Predicted Non-Classical Hydrogen Binding: A Potential Differentiator for Gas Separation and Catalysis

The C3v isomer of Mg2F4 forms a non-classical complex with molecular hydrogen (H2) with a binding energy of >5 kcal/mol calculated at the MP3 and MP4 levels of theory [1]. This is a unique property among group 2 fluoride dimers; for instance, the analogous Be2F4 dimer does not exhibit comparable H2 binding affinity. This suggests potential applications in hydrogen isotope separation or as a catalytic platform for hydrogen activation.

Hydrogen Storage Catalysis Gas Separation

Considerable Vapor Pressure Enables Mg2F4-Mediated Fluoride Transport in High-Temperature Metallurgy

In sealed melting furnaces for magnesium alloys, residual fluorine reacts to form various fluorides, including Mg2F4. This dimer exhibits considerable vapor pressure at experimental temperatures (typically 650-750°C), leading to its gradual accumulation on furnace walls and subsequent redeposition on the melt [1]. This behavior is distinct from bulk MgF2, which has a significantly lower vapor pressure under the same conditions. The presence of Mg2F4 in the vapor phase contributes to the formation of protective surface films on the magnesium melt, a phenomenon not observed with alternative fluoride salts like CaF2 or LiF.

Metallurgy Magnesium Alloys Cover Gas Technology

Optimal Application Scenarios for Dimagnesium Tetrafluoride Based on Quantitative Differentiation Evidence


Precursor for Low-Temperature Atomic Layer Deposition (ALD) of MgF2 Optical Coatings

Based on evidence that Mg2F4 and MgF2 co-exist in the gas phase during low-temperature deposition [1], dimagnesium tetrafluoride is an ideal precursor for ALD processes aiming to produce dense, stoichiometric MgF2 thin films for UV/IR optical components. The presence of the dimeric species enhances control over film nucleation and growth, reducing defects compared to monomer-only sources.

Calibration Standard for Mass Spectrometry and Ion Energetics Studies

The well-defined appearance energy of Mg2F3+ at 14.0 ± 0.5 eV [1] provides a reliable calibration point for mass spectrometers used in the analysis of metal fluoride vapors and plasma processes. The compound's distinct isotopic pattern and stable gas-phase structure make it a valuable internal standard for quantitative analysis.

Model Compound for Ab Initio Studies of Metal Fluoride Dimer Reactivity

Due to its computationally tractable size and the availability of high-level ab initio data (including stable isomers D2h and C3v and H2 binding energies >5 kcal/mol) [1][2], Mg2F4 serves as an excellent benchmark system for developing and validating density functional theory (DFT) methods for metal fluoride clusters. It is particularly relevant for studies of non-classical hydrogen bonding and gas-phase reactivity.

Volatile Fluoride Source in Magnesium Alloy Cover Gas Research

The considerable vapor pressure of Mg2F4 at 650-750°C, as observed in sealed furnace experiments [1], makes it a relevant species for simulating fluoride transport and surface film formation in magnesium melt protection. Researchers can use Mg2F4 as a model volatile fluoride to study and mitigate contamination effects or to engineer protective coatings.

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